molecular formula C11H14ClNO B12310966 Lorcaserin N-Oxide

Lorcaserin N-Oxide

Cat. No.: B12310966
M. Wt: 211.69 g/mol
InChI Key: OBKJFJJRKLOMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lorcaserin N-Oxide is a derivative of Lorcaserin, a compound known for its use as a serotonin 2C receptor agonist. Lorcaserin has been primarily used in the treatment of obesity due to its ability to promote satiety and reduce food intake . This compound, as an oxidized form of Lorcaserin, retains some of the pharmacological properties of its parent compound while potentially offering unique chemical and biological characteristics.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3

InChI Key

OBKJFJJRKLOMQV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorcaserin N-Oxide typically involves the oxidation of Lorcaserin. One common method for synthesizing N-oxides is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol . This method is efficient and environmentally friendly, providing high yields of the desired N-oxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar oxidation protocols but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Lorcaserin N-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with titanium silicalite (TS-1) in methanol.

    Reduction: Zinc and acetic acid.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

Lorcaserin N-Oxide is believed to exert its effects through the selective activation of serotonin 2C receptors, similar to Lorcaserin. This activation stimulates pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors. This results in satiety and decreased food intake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lorcaserin N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar serotonin receptor agonists. Its ability to form conjugates and participate in unique chemical reactions makes it a valuable compound for research and potential therapeutic applications.

Q & A

Q. How is Lorcaserin N-Oxide synthesized and characterized in preclinical studies?

this compound, a metabolite of the anti-obesity drug lorcaserin, is typically synthesized via cytochrome P450-mediated oxidation in hepatic microsomal assays. Characterization involves liquid chromatography-mass spectrometry (LC-MS) for structural elucidation and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and stereochemistry. For reproducibility, experimental protocols should detail reaction conditions (e.g., pH, temperature, enzyme sources) and validation steps, such as comparison with reference standards .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma or urine. Key parameters include:

  • Chromatographic separation : C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (<15% RSD), and recovery (>80%) .

Q. How do researchers design experiments to assess the metabolic stability of this compound?

Metabolic stability studies use hepatocyte incubations or microsomal assays under controlled conditions (37°C, 5% CO₂). Key steps:

  • Incubation : Add this compound to hepatocytes/microsomes with NADPH cofactors.
  • Sampling : Collect aliquots at 0, 15, 30, 60, and 120 minutes.
  • Analysis : Quantify parent compound depletion via LC-MS. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated to predict in vivo behavior .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic potential be resolved?

The FDA’s 2020 safety alert highlighted a marginal increase in cancer risk (7.7% vs. 7.1% in placebo) in the CAMELLIA-TIMI 61 trial . To address contradictions:

  • Meta-analysis : Pool data from ≥4 trials (n >19,000) using random-effects models to assess heterogeneity (I² statistic).
  • Subgroup analysis : Stratify by cancer type (e.g., lung, pancreas) and exposure duration (>1 year).
  • Mechanistic studies : Evaluate genotoxicity (Ames test, micronucleus assay) and receptor profiling (5-HT₂C selectivity vs. off-target effects) .

Q. What experimental strategies optimize the detection of this compound’s off-target receptor interactions?

Use a combination of:

  • In vitro binding assays : Screen against a panel of serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂B) at physiologically relevant concentrations (IC₅₀ determination).
  • Functional assays : Measure intracellular calcium flux or cAMP modulation in transfected HEK293 cells.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify structural motifs contributing to off-target activity .

Q. How should researchers design longitudinal studies to evaluate this compound’s impact on glucose homeostasis?

The BLOOM-DM trial demonstrated improved fasting plasma glucose (FPG) in type 2 diabetes patients . For prediabetic cohorts:

  • Study design : Randomized, double-blind, placebo-controlled trial with 52-week follow-up.
  • Endpoints : HbA1c, oral glucose tolerance test (OGTT), and insulin sensitivity indices (HOMA-IR).
  • Covariates : Adjust for baseline BMI, lifestyle interventions, and concomitant medications.
  • Statistical analysis : Mixed-effects models to account for dropout rates and repeated measures .

Q. What methodologies are critical for assessing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Population PK modeling : Use NONMEM or Monolix to estimate volume of distribution (Vd), clearance (CL), and half-life in obese vs. non-obese populations.
  • Exposure-response analysis : Link plasma concentrations (AUC₀–₂₄) to efficacy (weight loss) and safety (adverse events) using Emax models.
  • Covariate analysis : Evaluate effects of age, renal impairment, and CYP2D6 polymorphisms on PK variability .

Methodological Considerations

  • Data Contradiction Analysis : Apply GRADE criteria to assess evidence quality, emphasizing RCTs over observational studies. Use funnel plots to detect publication bias .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies. Include raw data (e.g., chromatograms, NMR spectra) in supplementary materials .
  • Ethical Compliance : For clinical trials, register protocols on ClinicalTrials.gov and obtain IRB approval. Implement DSMB oversight for safety monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.